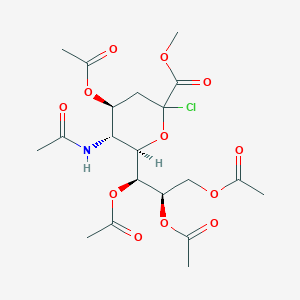
3',6-Dimethoxybiphenyl-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of 3’,6-Dimethoxybiphenyl-3-carboxylic acid involves a carboxylic acid group and the O atom of the adjacent methoxy group . The molecules are located on inversion centres, with one complete molecule generated from the asymmetric unit by inversion .
Aplicaciones Científicas De Investigación
Crystal Structure Analysis
The research by Katrusiak (1996) explored the crystal structure of a similar compound, demonstrating the importance of electrostatic interactions in determining molecular conformation. This study enhances understanding of structural behaviors in crystalline states, which can be applied to 3',6-Dimethoxybiphenyl-3-carboxylic acid.
Photolabile Protecting Group for Carboxylic Acids
In the field of organic chemistry, Russell et al. (2010) synthesized a new photolabile protecting group for carboxylic acids, which could be relevant for this compound in the synthesis of complex organic molecules.
Supramolecular Networks
Dienstmaier et al. (2010) studied the formation of supramolecular networks using tricarboxylic acids. Their findings on hydrogen bonding and molecular arrangement could be applied to understand and manipulate the self-assembly properties of this compound in nanotechnology.
Synthesis of Enantiopure Compounds
The synthesis of enantiopure compounds, as demonstrated by Sladojevich et al. (2007), is crucial in pharmaceutical research. Their methods could guide the synthesis of enantiopure forms of this compound, which might have specific applications in medicinal chemistry.
Carboxylic Acid Functionalization
The work by Uttry and van Gemmeren (2019) on C(sp3)–H activation of carboxylic acids can be applied to this compound for developing new synthetic pathways in organic chemistry.
Hydrogen Bonding Studies
Research by Baroni et al. (1998) on hydrogen bonding in tungsten (VI) salicylate free acids provides insights into the hydrogen-bonding capabilities of carboxylic acids. This could inform studies on the interaction and binding properties of this compound in various chemical environments.
Propiedades
IUPAC Name |
4-methoxy-3-(3-methoxyphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-18-12-5-3-4-10(8-12)13-9-11(15(16)17)6-7-14(13)19-2/h3-9H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFLWNNJVRWCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(4-isopropylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2624492.png)

![1,3-dimethyl-5-({1-[4-(trifluoromethoxy)phenyl]-1H-pyrrol-2-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2624495.png)


![Ethyl 5-bromopyrrolo[1,2-b]pyridazine-7-carboxylate](/img/structure/B2624500.png)
![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2624502.png)


![N-(4-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylphenyl)propionamide](/img/structure/B2624507.png)

![2-[5-amino-4-methanesulfonyl-3-(methylsulfanyl)-1H-pyrazol-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2624511.png)

![3-bromo-6-chloro-2-(((1-phenyl-1H-tetrazol-5-yl)thio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2624514.png)
